1-(pyridin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazine
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Overview
Description
4-(2-pyridyl)piperazinomethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine group and a xanthene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-pyridyl)piperazine with 9H-xanthen-9-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-pyridyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-pyridyl)piperazinomethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, 4-(2-pyridyl)piperazinomethanone is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-pyridyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridyl)piperazinomethanone: shares similarities with other piperazine derivatives, such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one.
Xanthene derivatives: like 9H-xanthene-9-carboxylic acid and 9H-xanthene-9-yl chloride also exhibit similar chemical properties.
Uniqueness
This detailed overview highlights the significance of 4-(2-pyridyl)piperazinomethanone in various fields and its potential for future research and industrial applications
Properties
CAS No. |
876699-77-3 |
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Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C23H21N3O2/c27-23(26-15-13-25(14-16-26)21-11-5-6-12-24-21)22-17-7-1-3-9-19(17)28-20-10-4-2-8-18(20)22/h1-12,22H,13-16H2 |
InChI Key |
PDQBXHBOVWPNNK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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